molecular formula C6H7ClN2O B578782 2-Chloro-3-(methoxymethyl)pyrazine CAS No. 1289387-97-8

2-Chloro-3-(methoxymethyl)pyrazine

Cat. No.: B578782
CAS No.: 1289387-97-8
M. Wt: 158.585
InChI Key: JSCQJSFWVLOADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methoxymethyl)pyrazine can be achieved through various methods. One common approach involves the reaction of 2-chloropyrazine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methoxymethyl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon or hydrogen gas under high pressure.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-(methoxymethyl)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methoxymethyl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(methoxymethyl)pyrazine is unique due to the presence of both a chlorine atom and a methoxymethyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-3-(methoxymethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-5-6(7)9-3-2-8-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQJSFWVLOADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693777
Record name 2-Chloro-3-(methoxymethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-97-8
Record name 2-Chloro-3-(methoxymethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.